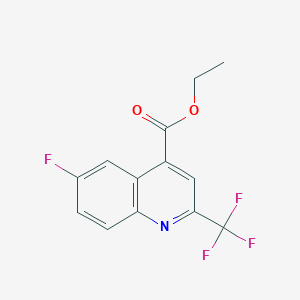

Ethyl 6-fluoro-2-(trifluoromethyl)quinoline-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 6-fluoro-2-(trifluoromethyl)quinoline-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F4NO2/c1-2-20-12(19)9-6-11(13(15,16)17)18-10-4-3-7(14)5-8(9)10/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPINHBHCKXGABK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC2=C1C=C(C=C2)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60719868 | |

| Record name | Ethyl 6-fluoro-2-(trifluoromethyl)quinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60719868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185292-80-1 | |

| Record name | Ethyl 6-fluoro-2-(trifluoromethyl)quinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60719868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Mode of Action

The trifluoromethyl group often enhances the lipophilicity and metabolic stability of the compound, which can influence its interaction with targets.

Biochemical Pathways

Quinoline derivatives are known to interact with various enzymes and receptors, potentially affecting multiple biochemical pathways.

Pharmacokinetics

The trifluoromethyl group can enhance the metabolic stability of the compound, potentially influencing its pharmacokinetic properties.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 6-fluoro-2-(trifluoromethyl)quinoline-4-carboxylate. Factors such as temperature, pH, and the presence of other compounds can affect the stability and activity of the compound.

Biological Activity

Ethyl 6-fluoro-2-(trifluoromethyl)quinoline-4-carboxylate is a member of the quinoline family, which is well-known for its diverse biological activities. This compound, characterized by the presence of both a fluorine and a trifluoromethyl group, exhibits enhanced chemical stability and biological activity compared to other quinoline derivatives. This article delves into its biological properties, mechanisms of action, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular structure of this compound is defined by the following formula:

This structure includes:

- A quinoline core, which is known for its ability to interact with various biological targets.

- A trifluoromethyl group that enhances lipophilicity and metabolic stability.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Quinoline derivatives often act as inhibitors for various enzymes involved in critical biochemical pathways. For instance, they may inhibit DNA replication enzymes, thus preventing the proliferation of cancer cells.

- Interaction with Receptors : The compound can bind to specific receptors, leading to alterations in cellular signaling pathways. This interaction typically involves non-covalent bonding such as hydrogen bonds and van der Waals interactions.

- Antimicrobial Activity : Quinoline derivatives have been shown to possess significant antibacterial properties against gram-positive bacteria. In vitro studies have demonstrated that this compound exhibits potent activity against various bacterial strains .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Antibacterial Assessment : A study conducted on various quinoline derivatives, including this compound, revealed significant antibacterial activity when tested against strains such as E. coli and S. aureus. The compound exhibited a minimum inhibitory concentration (MIC) that was comparable or superior to established antibiotics like ciprofloxacin .

- Anticancer Properties : Research has indicated that quinoline derivatives can inhibit the growth of cancer cells by targeting specific enzymes involved in DNA synthesis. This compound has shown promise in preclinical models as a potential anticancer agent .

- Pharmacokinetics : The presence of the trifluoromethyl group enhances the pharmacokinetic properties of this compound, improving absorption and metabolic stability compared to non-fluorinated analogs. This characteristic makes it a valuable candidate for drug development .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C13H9F4NO2

- Molecular Weight : Approximately 287.21 g/mol

- Functional Groups : Contains a carboxylate group and a trifluoromethyl group, enhancing its lipophilicity and biological activity.

The presence of the trifluoromethyl group contributes to the compound's stability and potential for biological interactions, making it a valuable candidate for drug development.

Medicinal Chemistry

Ethyl 6-fluoro-2-(trifluoromethyl)quinoline-4-carboxylate has shown promise in several therapeutic areas:

- Antibacterial Activity : The compound has been studied for its effectiveness against various bacterial strains, showing potential for developing new antimicrobial agents.

- Antiviral Properties : Research indicates that this compound exhibits antiviral activity against enterovirus D68 (EV-D68), with effective concentrations (EC50) being determined through in vitro studies.

| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| This compound | 25 | 200 | 8 |

| Pleconaril (control) | 15 | 150 | 10 |

This table illustrates the compound's selectivity index, indicating its potential therapeutic window compared to established antiviral agents.

Enzyme Inhibition

The compound has been investigated as an enzyme inhibitor, particularly in metabolic pathways. Its ability to interact with specific enzymes may lead to therapeutic applications in cancer treatment by inducing apoptosis in cancer cell lines.

Antimicrobial and Antifungal Activities

In vitro studies have shown significant antimicrobial properties against various pathogens, supporting its potential use as a new class of antimicrobial agents.

Case Study 1: Antiviral Activity

A study focused on the antiviral properties of this compound revealed significant findings regarding its effectiveness against EV-D68. The structure-activity relationship (SAR) studies indicated that modifications to the quinoline scaffold could enhance antiviral potency.

Case Study 2: Analgesic Potential

Research exploring quinoline-derived compounds identified this compound as a candidate with analgesic properties. The compound was noted for its ability to block sodium channels involved in pain signaling pathways.

Case Study 3: Cancer Research

Investigations into the anticancer effects of fluorinated quinolines have demonstrated that compounds like this compound can induce apoptosis in various cancer cell lines, highlighting its potential as an anticancer agent.

Industrial Applications

Beyond medicinal chemistry, this compound is utilized in:

- Agrochemicals : Its structural properties make it suitable for developing new agrochemical products.

- Materials Science : The compound is explored for creating new materials with unique properties due to its chemical stability and reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline-4-carboxylate derivatives are widely studied for their structural diversity and applications. Below is a detailed comparison of Ethyl 6-fluoro-2-(trifluoromethyl)quinoline-4-carboxylate with structurally analogous compounds, focusing on substituent effects, synthetic yields, and applications.

Key Findings

Substituent Effects on Reactivity and Bioactivity The 6-fluoro and 2-trifluoromethyl groups in the target compound enhance electron deficiency, improving binding to hydrophobic enzyme pockets (e.g., viral proteases) compared to non-fluorinated analogs like XOFGAD . Ethyl ester at position 4 is a common feature in bioactive quinolines, facilitating membrane permeability. Derivatives with 4-hydroxy groups (e.g., PI-22098) exhibit lower logP values, reducing bioavailability .

Synthetic Efficiency The target compound’s derivatives (e.g., 16b) are synthesized via microwave-assisted reactions with 89% yield, outperforming traditional methods used for UHUHAI and XOFGAD . Lower yields (57%) for Ethyl 6-fluoro-4-phenylquinoline-2-carboxylate (17) highlight challenges in introducing bulky aryl groups at position 4 .

Spectroscopic and Computational Data IR and MS data for the target compound confirm the presence of C=O (1713 cm⁻¹) and M⁺ peak at m/z 498, consistent with its ester functionality . DFT studies on similar quinoline carboxylates reveal that CF₃ groups increase dipole moments, enhancing interactions with polar protein residues .

Preparation Methods

Nucleophilic Substitution and Cyclization Starting from Fluorinated Aromatic Precursors

- Starting materials: Aniline derivatives bearing fluorine substituents and halogenated aromatic hydrocarbons containing trifluoromethyl groups.

- Key reaction: Nucleophilic aromatic substitution to form a quinoline ring precursor.

- Catalysts and conditions: Alkali bases such as potassium carbonate and metal catalysts like copper salts facilitate the substitution.

- Cyclization: Intramolecular cyclization is induced by dehydrating agents such as concentrated sulfuric acid or polyphosphoric acid under heating.

- Esterification: The resulting quinoline-4-carboxylic acid intermediate is esterified with ethanol using acid catalysts (e.g., concentrated sulfuric acid) to yield the ethyl ester.

- Reaction of p-fluoroaniline with 2-chloro-5-trifluoromethylbenzoate under potassium carbonate and copper salt catalysis forms an intermediate.

- Subsequent cyclization under dehydrating conditions produces 6-fluoro-2-(trifluoromethyl)quinoline-4-carboxylic acid.

- Esterification with ethanol and acid catalyst completes the synthesis of ethyl 6-fluoro-2-(trifluoromethyl)quinoline-4-carboxylate.

- Utilizes readily available starting materials.

- Allows incorporation of fluorine and trifluoromethyl groups with regioselectivity.

- Well-established reaction conditions.

- Requires careful control of reaction temperature and catalyst loading.

- Purification is necessary to remove side products and unreacted materials.

Condensation of 2-(Trifluoromethyl)-3-oxoglutarate with Fluorinated Aromatic Amines

- Starting materials: 2-(Trifluoromethyl)-3-oxoglutarate and fluorine-containing aromatic amines.

- Reaction type: Condensation under weak acid catalysis to form enamide intermediates.

- Ring construction: Intramolecular nucleophilic addition and dehydration reactions lead to quinoline ring formation.

- Esterification: The quinoline-4-carboxylic acid formed is esterified with ethanol in the presence of catalysts such as p-toluenesulfonic acid under reflux.

- Enables direct construction of the quinoline core with trifluoromethyl and fluorine substituents.

- Mild acid catalysis conditions reduce side reactions.

- Requires precise control of acid strength and reaction time.

- Intermediate enamide stability must be managed.

Palladium-Catalyzed Cross-Coupling Strategy

- Starting materials: Fluorine-containing aryl halides and trifluoromethyl-containing alkenyl halides.

- Catalysts: Palladium complexes such as tetrakis(triphenylphosphine)palladium and ligands like tri-tert-butylphosphine.

- Bases: Cesium carbonate or similar bases facilitate coupling.

- Reaction: Cross-coupling forms alkenyl intermediates.

- Cyclization and esterification: High-temperature cyclization (sometimes with free radical initiators) followed by ethanol esterification under acid catalysis yields the target compound.

- Highly selective formation of carbon-carbon bonds.

- Suitable for complex fluorinated substrates.

- Requires expensive palladium catalysts and ligands.

- High temperature and radical initiators may cause side reactions.

- Reaction monitoring is critical for optimizing yield.

Reaction Monitoring and Purification Techniques

- Monitoring: Thin-layer chromatography (TLC), gas chromatography (GC), and other analytical methods are employed to track reaction progress and optimize conditions.

- Purification: Post-reaction mixtures often contain impurities; purification methods include:

- Liquid-liquid extraction

- Distillation

- Column chromatography

- Goal: Achieve high purity while minimizing product loss and degradation.

Summary Table of Preparation Methods

| Method Number | Starting Materials | Key Steps | Catalysts/Conditions | Advantages | Challenges |

|---|---|---|---|---|---|

| 1 | p-Fluoroaniline and 2-chloro-5-trifluoromethylbenzoate | Nucleophilic substitution, cyclization, esterification | K2CO3, Cu salts, concentrated H2SO4, ethanol | Readily available materials, regioselective | Control of reaction conditions, purification needed |

| 2 | 2-(Trifluoromethyl)-3-oxoglutarate and fluorinated amines | Condensation, nucleophilic addition, dehydration, esterification | Weak acid catalysis, p-toluenesulfonic acid, reflux ethanol | Mild conditions, direct quinoline formation | Stability of intermediates, acid control |

| 3 | Fluorinated aryl halides and trifluoromethyl alkenyl halides | Palladium-catalyzed cross-coupling, cyclization, esterification | Pd catalysts, ligands, bases, high temperature | High selectivity, complex substrates | Costly catalysts, harsh conditions |

Research Findings and Data Insights

- The nucleophilic substitution and cyclization route is the most commonly reported and industrially favored due to its balance of cost, availability, and yield.

- Esterification typically achieves yields above 80% when catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.

- Palladium-catalyzed cross-coupling methods provide superior control over substitution patterns but require careful ligand and base selection to optimize yields and minimize side reactions.

- Analytical techniques such as TLC and GC are essential for real-time reaction monitoring, enabling adjustments to temperature and catalyst loading to improve efficiency.

- Purification methods must be optimized to prevent degradation of the fluorinated quinoline ester, which can be sensitive to strong acids or prolonged heating.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.